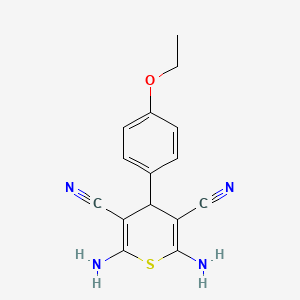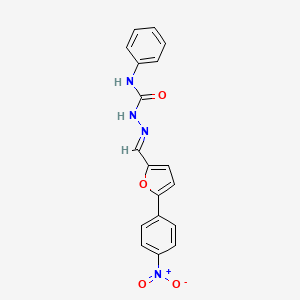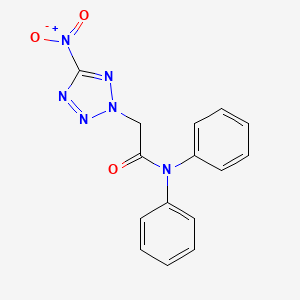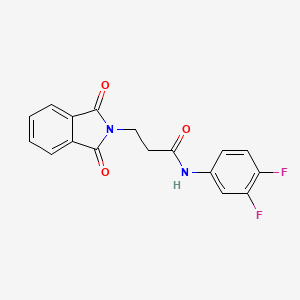![molecular formula C18H26N4O B5524437 1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves reactions that introduce the pyrazole ring or modify its substituents to achieve desired functionalities. For instance, experimental and theoretical studies have shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding carboxamides through reactions with various amines. The reaction conditions, such as the presence of acid chloride and base, significantly influence the product formation and yield. These processes illustrate the synthetic flexibility and complexity of creating specific pyrazole derivatives, including the target compound (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the target molecule, can be elucidated using spectroscopic methods and theoretical calculations. Studies involving X-ray diffraction and density-functional-theory (DFT) calculations have been conducted to understand the geometry, stability, and electronic properties of these molecules. For example, structural studies on pyrazole analogs have revealed insights into their conformation and the impact of substituents on their stability and reactivity (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their rich chemistry. These reactions can include nucleophilic substitution, cyclization, and functionalization, leading to a wide range of products with diverse chemical properties. The reactivity of these compounds often depends on the nature of the substituents and the reaction conditions. Some derivatives have been found to exhibit moderate antifungal activities, highlighting the potential biological relevance of these chemical transformations (Zhi-bing Wu et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Reaction Mechanisms
- A study explored the functionalization reactions of related pyrazole compounds, demonstrating the synthesis of pyrazole-carboxamides through reactions of acid chloride with diamines. This research provides insights into the synthesis process that could be applicable to the compound , highlighting the versatility of pyrazole derivatives in chemical synthesis (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
- Another study presented a one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acid and aminopyridines. This method could be relevant for synthesizing derivatives of the compound , showcasing the compound's potential in creating structurally diverse pyrazole-based molecules (J. Crawforth & Melissa Paoletti, 2009).
Derivative Synthesis and Applications
- Research on the synthesis of 5-arylpyrazolo[4,3-d]pyrimidin-7-ones indicates the possibility of introducing various aryl substituents to the pyrazole core. This study underscores the compound's utility in creating molecules with potential pharmaceutical applications (T. Maruthikumar & P. Rao, 2003).
- An investigation into the modification and efficient synthesis of pyrazolo[4,3-d]pyrimidin-7-ones reveals methods for bromination and conversion into carboxamides, which could be directly relevant to manipulating the core structure of the compound for research or therapeutic purposes (K. Khan et al., 2005).
Potential Medicinal Applications
- The synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives , along with their evaluation for cytotoxic activity against cancer cells, indicate the compound's potential as a precursor in creating anticancer agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .
Propiedades
IUPAC Name |
2-methyl-N-(3-methyl-1-pyridin-3-ylbutyl)-5-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-5-7-15-11-17(22(4)21-15)18(23)20-16(10-13(2)3)14-8-6-9-19-12-14/h6,8-9,11-13,16H,5,7,10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAOWHMZPOQVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NC(CC(C)C)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)
![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)




![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)
![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)